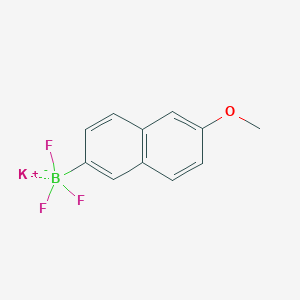

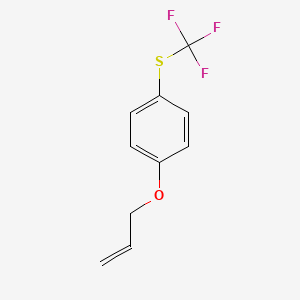

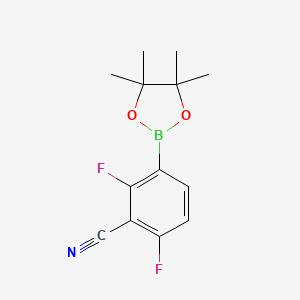

![molecular formula C7H3Br2NS B6333022 4,7-二溴苯并[d]噻唑 CAS No. 2089292-19-1](/img/structure/B6333022.png)

4,7-二溴苯并[d]噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4,7-Dibromobenzo[d]thiazole is a compound with the CAS Number: 2089292-19-1 and a molecular weight of 292.98 . It is a solid substance stored in dry conditions at room temperature . It is used as a precursor in the synthesis of various photovoltaic materials .

Synthesis Analysis

The synthesis of 4,7-Dibromobenzo[d]thiazole has been improved from commercially available reagents . The cross-coupling reactions of this dibromide were studied, and it was found that the highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction . Therefore, six new structures of this type have been synthesized .

Molecular Structure Analysis

The InChI Code for 4,7-Dibromobenzo[d]thiazole is 1S/C7H3Br2NS/c8-4-1-2-5 (9)7-6 (4)10-3-11-7/h1-3H . The structure of a newly synthesized compound related to 4,7-Dibromobenzo[d]thiazole was established by means of elemental analysis, high-resolution mass-spectrometry, 1H, 13C NMR, and IR spectroscopy, mass-spectrometry, and X-ray analysis .

Chemical Reactions Analysis

The cross-coupling reactions of 4,7-Dibromobenzo[d]thiazole were studied, and it was found that the highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction . Monoarylation of 4,7-dibromobenzo[d][1,2,3]thiadiazole by Suzuki-Miyamura cross-coupling reaction showed that in the case of indoline and carbazole donors, the reaction was non-selective .

Physical And Chemical Properties Analysis

4,7-Dibromobenzo[d]thiazole is a solid substance stored in dry conditions at room temperature . It has a molecular weight of 292.98 . The optical and electrochemical properties of the obtained π-spacer–acceptor–π-spacer type compounds in comparison with isomeric structures based on benzo[c][1,2,5]thiadiazole (BTD) showed a red shift of absorption maxima with lower absorptive and luminescent capacity .

科学研究应用

低带隙材料的合成

4,7-二溴苯并[d]噻唑的主要应用之一是合成低带隙材料,这对于有机电子和光伏电池的发展至关重要。例如,据报道,利用该化合物制备具有增强电子特性的材料,已经实现了一步合成 4,8-二溴苯并[1,2-c;4,5-c']双[1,2,5]噻二唑 (Tam 等人,2010 年)。此工艺为生产适用于有机电子应用的材料提供了一种更有效的方法。

光伏材料

苯并稠合硫杂氮杂环的二溴衍生物,包括 4,7-二溴苯并[d]噻唑,是光伏材料合成中的关键前体。研究表明,该化合物的亲核取代可以生成对于制造太阳能电池组件至关重要的产品,展示了其在推进可再生能源技术中的作用 (Gudim 等人,2021 年)。

荧光传感器

另一个值得注意的应用是在重金属检测中开发荧光传感器。已经合成了一种结合了 4,7-二溴-2-甲基苯并[d]噻唑的噻唑基共轭聚合物,用于直接且可视化地检测 Hg2+ 和 Ag+,展示了该化合物在环境监测和安全中的效用 (Li 等人,2015 年)。

有机电子

在有机电子领域,4,7-二溴苯并[d]噻唑衍生物已被用作染料敏化太阳能电池 (DSSC) 和有机发光二极管 (OLED) 材料合成中的关键组分。这些应用强调了该化合物对下一代电子设备先进材料发展的贡献 (Chmovzh 等人,2022 年)。

作用机制

Target of Action

4,7-Dibromobenzo[d]thiazole is a compound that has been extensively researched for use in photovoltaics or as fluorescent sensors . It is a key precursor in the synthesis of various photovoltaic materials . .

Mode of Action

The mode of action of 4,7-Dibromobenzo[d]thiazole is primarily through its interaction with other compounds in the formation of photovoltaic materials . It is used as a building block in the synthesis of these materials, and its mode of action is largely dependent on the specific reactions it undergoes during this process .

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of photovoltaic materials . The compound is involved in various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Pharmacokinetics

As a chemical compound used in the synthesis of photovoltaic materials, its bioavailability is likely to be dependent on the specific conditions under which it is used .

Result of Action

The result of the action of 4,7-Dibromobenzo[d]thiazole is the formation of photovoltaic materials . These materials have a wide range of applications, including in organic electronics . The specific molecular and cellular effects of the compound’s action are likely to be dependent on the specific materials that are synthesized using it .

Action Environment

The action of 4,7-Dibromobenzo[d]thiazole is influenced by various environmental factors. For instance, the synthesis of photovoltaic materials using this compound requires specific conditions, such as certain temperatures and pressures . Additionally, the stability and efficacy of the compound can be affected by factors such as light and humidity .

安全和危害

未来方向

The addition of the 2,2′-bithiophene fragment as a π-spacer resulted in an unexpected increase of the extinction coefficient in the UV/vis spectra along with a blue shift of both absorption maxima for the isoBTD-based compound as compared to the BTD-based compound . Thus, a thorough selection of components in the designing of appropriate compounds with benzo[d][1,2,3]thiadiazole as an internal acceptor can lead to promising photovoltaic materials .

属性

IUPAC Name |

4,7-dibromo-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2NS/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHYJLVIHMPWLBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Br)N=CS2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

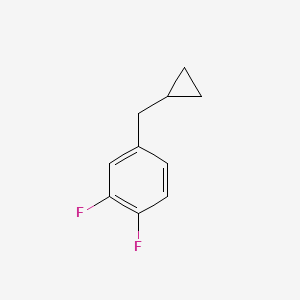

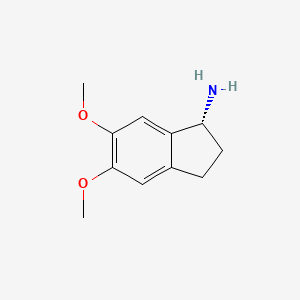

![1-[(2-Methoxy-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332946.png)

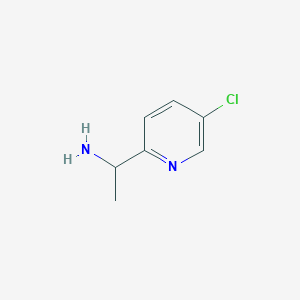

![1-[(2-Chloro-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332954.png)

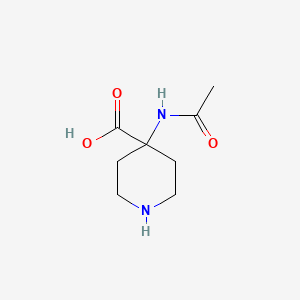

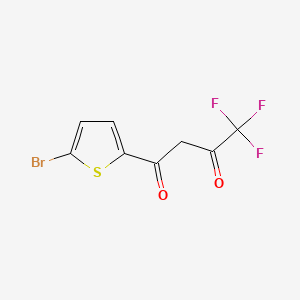

![4-{2-Oxo-2-[N'-(pyridine-4-carbonyl)-hydrazino]-ethoxy}-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B6332973.png)